(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate
Description
The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate is a pyrazole-based derivative characterized by a 4-chlorophenylsulfanyl group at the 5-position, a trifluoromethyl group at the 3-position, and a methylideneamino 2-chloroacetate moiety at the 4-position. The (E)-configuration of the imine group is critical for its spatial arrangement and intermolecular interactions. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes like VEGFR2 and CDK-2, which are implicated in cancer progression . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorophenylsulfanyl moiety may contribute to π-π stacking and hydrophobic interactions in biological systems. The 2-chloroacetate ester likely influences solubility and bioavailability, as ester groups are common prodrug motifs .
Properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3O2S/c1-22-13(25-9-4-2-8(16)3-5-9)10(7-20-24-11(23)6-15)12(21-22)14(17,18)19/h2-5,7H,6H2,1H3/b20-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBCUJGQKXZWMP-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)CCl)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)CCl)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C13H10ClF3N2OS
- Molecular Weight : 348.75 g/mol
The presence of both the pyrazole and chloroacetate moieties suggests a multifaceted mechanism of action, potentially allowing for interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position of the phenyl ring enhance its potency.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and protein synthesis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 30 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Apoptosis Induction : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Properties : The presence of trifluoromethyl groups may contribute to its ability to scavenge free radicals.
Case Studies and Research Findings
A notable study conducted by Hamid et al. synthesized various pyrazole derivatives, including the target compound, and evaluated their biological activities using in vitro assays. The findings indicated a strong correlation between structural modifications and enhanced biological activity, particularly in anticancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole and triazole derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison
*Estimated via analogous compounds.
Key Observations
Substituent Position and Steric Effects: The target compound’s 4-chlorophenylsulfanyl group (para-substituted) minimizes steric hindrance compared to 2-chlorophenyl analogs (ortho-substituted), which may impede binding to flat enzyme active sites .
Hydrogen Bonding and Crystal Packing :
- The target compound’s acetoxy group can act as a hydrogen-bond acceptor, similar to the triazole-thione’s N–H···S interactions in . However, its hydrogen-bonding network is likely less extensive than that of thione derivatives, affecting crystal packing and melting points .
Electronic Effects :
- Trifluoromethyl groups in all analogs enhance electron-withdrawing effects, stabilizing the pyrazole ring and modulating pKa values for improved membrane permeability .
- The 2,2-dichloroacetate variant (Table 1) introduces greater electrophilicity, which may increase reactivity but also toxicity risks .
Biological Activity :
- Pyrazole derivatives with 4-chlorophenyl groups (e.g., ) show marked VEGFR2 inhibition (IC50 ~50 nM), suggesting the target compound may share this activity. In contrast, 2-chlorophenyl analogs may exhibit reduced potency due to steric clashes .
Synthetic Considerations: The target compound’s synthesis likely parallels methods in , involving Knoevenagel condensation or Michael addition with nanoparticle catalysts. Replacing benzaldehyde derivatives with chloroacetate precursors would require careful optimization to avoid side reactions .
Table 2: Computational and Experimental Tools for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
